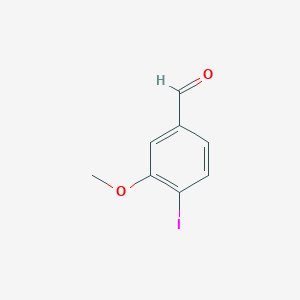

4-Iodo-3-methoxybenzaldehyde

説明

Contextual Significance in Contemporary Organic Synthesis

In modern organic synthesis, there is a continuous demand for versatile starting materials that can be elaborated into a wide array of complex target molecules. 4-Iodo-3-methoxybenzaldehyde fits this role adeptly due to the orthogonal reactivity of its functional groups. The aldehyde group can undergo a variety of transformations, such as oxidations, reductions, and carbon-carbon bond-forming reactions. The iodine atom, a heavy halogen, is an excellent leaving group in nucleophilic aromatic substitution and a key participant in transition metal-catalyzed cross-coupling reactions. The methoxy (B1213986) group, an electron-donating group, influences the reactivity of the aromatic ring and can be cleaved to a hydroxyl group if necessary.

The strategic placement of these three functional groups allows for a high degree of control in synthetic sequences. For instance, the aldehyde can be protected while a reaction is carried out at the iodine position, and then deprotected for further transformation. This level of control is crucial in the multi-step synthesis of complex natural products and medicinally important compounds. The rise of powerful synthetic methods, such as palladium-catalyzed cross-coupling reactions, has further amplified the importance of halogenated intermediates like this compound. apolloscientific.co.uk

Fundamental Role as a Versatile Synthetic Intermediate

The versatility of this compound as a synthetic intermediate stems from the distinct chemical properties of its functional groups.

The Aldehyde Group: This group is a gateway to a multitude of other functionalities. It can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to an amine via reductive amination. Furthermore, it can participate in various olefination reactions (e.g., Wittig, Horner-Wadsworth-Emmons) to form alkenes, and can react with organometallic reagents (e.g., Grignard, organolithium) to generate secondary alcohols. The aldehyde also serves as a precursor for the formation of imines and other nitrogen-containing heterocycles.

The Iodine Atom: The carbon-iodine bond is the weakest of the carbon-halogen bonds, making the iodine atom an excellent leaving group in various reactions. This is particularly significant in the realm of transition metal-catalyzed cross-coupling reactions. For example, in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, the iodine atom can be readily replaced by a wide range of carbon, nitrogen, or oxygen nucleophiles, allowing for the construction of complex molecular scaffolds. apolloscientific.co.uk This reactivity is a cornerstone of modern synthetic chemistry for the formation of biaryl systems and other intricate structures.

The Methoxy Group: The methoxy group is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution. It also directs incoming electrophiles to the ortho and para positions. Furthermore, the methoxy group can be cleaved under specific conditions to yield a hydroxyl group, which can then be used for further functionalization, such as ether or ester formation.

The combination of these three functional groups in a single molecule provides a powerful platform for the synthesis of a diverse range of organic compounds, including pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties.

Overview of Research Trajectories for Halogenated Aromatic Aldehydes

Halogenated aromatic aldehydes, as a class of compounds, have been the subject of extensive research due to their wide-ranging applications in synthesis. researchgate.netresearchgate.net Research in this area has generally followed several key trajectories:

Development of Novel Synthetic Methodologies: A significant amount of research has focused on developing new and efficient methods for the synthesis of halogenated aromatic aldehydes themselves. This includes exploring novel halogenating agents and optimizing reaction conditions to achieve high yields and regioselectivity. researchgate.net

Expansion of a Diverse Range of Transformations: Researchers have continuously explored new ways to utilize the reactivity of halogenated aromatic aldehydes. This includes their use in a variety of C-H activation/functionalization reactions, which allow for the direct introduction of new functional groups onto the aromatic ring. researchgate.net

Applications in the Synthesis of Biologically Active Molecules: A major driving force for research on halogenated aromatic aldehydes is their use as key intermediates in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comlookchem.comrsc.org The halogen atom can often enhance the biological activity of a molecule or provide a handle for late-stage functionalization to create libraries of compounds for drug discovery. For example, this compound has been used in the synthesis of IRAK4 inhibitors for potential cancer and autoimmune disorder treatments. apolloscientific.co.uk

Use in Materials Science: The unique electronic properties conferred by halogen atoms make these aldehydes useful precursors for the synthesis of organic materials with interesting photophysical or electronic properties. researchgate.net For instance, halogen bonding interactions in the solid state can lead to materials with unique crystal packing and luminescent properties. researchgate.net

Studies on Environmental Fate and Transformation: Research has also been conducted on the environmental transformation of halogenated aromatic aldehydes, particularly their behavior under anaerobic conditions, which is relevant to their environmental fate. nih.gov

The ongoing research into halogenated aromatic aldehydes, including this compound, continues to uncover new synthetic applications and expand their utility in various scientific disciplines.

Structure

2D Structure

特性

IUPAC Name |

4-iodo-3-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSPBXTVMJOTQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121404-83-9 | |

| Record name | 4-Iodo-3-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Iodo 3 Methoxybenzaldehyde and Its Derivatives

Established Synthetic Pathways to 4-Iodo-3-methoxybenzaldehyde

The synthesis of this compound can be achieved through several established methods, primarily involving iodination of a precursor or functional group interconversions.

Iodination Strategies in Benzaldehyde (B42025) Synthesis

Direct iodination of 3-methoxybenzaldehyde (B106831) is a common strategy. The methoxy (B1213986) group directs the incoming iodo group primarily to the para position (C4) due to its electron-donating nature. Various iodinating agents and conditions have been employed to achieve this transformation.

One reported method involves the use of iodine (I₂) and potassium iodide (KI) in aqueous ammonium (B1175870) hydroxide. This reaction proceeds at a moderate temperature of 50°C and yields 3-methoxy-4-iodobenzaldehyde. Another approach utilizes a combination of an arylaldehyde, PIDA (phenyliodine diacetate), and iodine in dichloromethane (B109758) (DCM) at 60°C under a nitrogen atmosphere. rsc.org This metal-free iodination method has been shown to produce this compound in high yield. rsc.org

The iodination of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) is another relevant pathway. Reagents like benzyltrimethylammonium (B79724) dichloroiodate can be used for the iodination of vanillin. amazonaws.com Additionally, a green chemistry approach using Oxone® and potassium iodide in refluxing water has been developed for the iodination of vanillin. tandfonline.com

A study on the iodination of 3-hydroxybenzaldehyde (B18108) found that mono-iodination occurs exclusively at the 6-position, followed by di-iodination at the 2-position. rsc.org This highlights the directing effects of substituents on the benzene (B151609) ring.

| Starting Material | Reagents | Solvent | Conditions | Product | Yield |

| 3-Methoxybenzaldehyde | I₂, KI | Aqueous NH₄OH | 50°C | 3-Methoxy-4-iodobenzaldehyde | 85% |

| Arylaldehyde | PIDA, I₂ | DCM | 60°C, N₂ | 3-Iodo-4-methoxybenzaldehyde (B1300997) | 90% rsc.org |

| Vanillin | Benzyltrimethylammonium dichloroiodate | Methanol (B129727):Dichloromethane | Room Temperature | 5-Iodovanillin | Not Specified amazonaws.com |

| Vanillin | Oxone®, KI | Water | Reflux | 5-Iodovanillin | Not Specified tandfonline.com |

Functional Group Interconversion Routes

Functional group interconversion (FGI) represents another versatile strategy for synthesizing this compound. researchgate.net This can involve the transformation of other functional groups on the benzene ring into the desired aldehyde and iodo substituents.

One example is the demethylation of 3-iodo-4-methoxybenzaldehyde to produce 4-hydroxy-3-iodobenzaldehyde (B15625) using boron tribromide in dichloromethane. chemicalbook.com While this is the reverse of the desired transformation, it demonstrates the principle of FGI in this system. The extension of carbon chains, a process known as homologation, can also be considered a type of FGI. researchgate.net For instance, a Wittig-type one-carbon chain extension can be used to synthesize substituted phenylacetaldehydes from the corresponding benzaldehydes. researchgate.net

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. imist.ma

Solvent-Free Reaction Conditions

Solvent-free reactions offer significant environmental benefits by eliminating the need for potentially harmful organic solvents. One study reports the synthesis of N-methyl imines from aromatic aldehydes, including 3-iodo-4-methoxybenzaldehyde, by grinding the reactants together at room temperature. academie-sciences.fr This method avoids the use of bulk solvents and simplifies the work-up procedure. academie-sciences.fr Another example involves the condensation of 4-((5-nitrofuran-2-yl)methoxy)-3-iodo-5-methoxybenzaldehyde with various benzohydrazides under solvent-free conditions. amazonaws.com

Applications of Environmentally Benign Catalytic Systems

The use of environmentally benign catalysts is a cornerstone of green chemistry. For the iodination of vanillin, a potentially renewable starting material, a system using Oxone® (a stable triple salt) and potassium iodide in water has been successfully implemented. tandfonline.com The by-products of this reaction are environmentally benign potassium sulfate (B86663) salts. tandfonline.com

Another approach involves the use of macromolecular catalyst systems. For instance, nitroxide-based catalysts, such as those containing TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), have been developed for the oxidation of alcohols to aldehydes and ketones. metu.edu.tr These metal-free catalysts are reusable and align with green chemistry principles. metu.edu.trrsc.org

Derivatization Strategies for this compound

This compound serves as a versatile building block for the synthesis of more complex molecules. Its aldehyde and iodo functionalities provide reactive sites for various transformations.

A common derivatization is the formation of Schiff bases through the reaction of the aldehyde group with primary amines. researchgate.netresearchgate.net For example, vanillin derivatives have been synthesized by reacting with various amines, and these reactions can often be carried out under green conditions, such as using ethanol (B145695) as a solvent or even in a solvent-free manner. researchgate.netresearchgate.net

The iodo group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. tandfonline.com The iodine atom can also be substituted with other functional groups through nucleophilic substitution reactions. For instance, it can be replaced with a cyano group using copper(I) cyanide.

Furthermore, the aldehyde group can be oxidized to a carboxylic acid or reduced to a primary alcohol. The compound has also been used in the synthesis of hydrazide-hydrazone derivatives with potential anti-inflammatory activity. amazonaws.com

| Derivative Type | Reagents | Key Transformation |

| Schiff Bases | Primary Amines | Condensation with aldehyde researchgate.netresearchgate.net |

| Biaryls | Boronic Acids, Palladium Catalyst | Suzuki-Miyaura coupling tandfonline.com |

| Nitriles | Copper(I) Cyanide | Nucleophilic substitution of iodine |

| Carboxylic Acids | Oxidizing Agents (e.g., KMnO₄) | Oxidation of aldehyde |

| Alcohols | Reducing Agents (e.g., NaBH₄) | Reduction of aldehyde |

| Hydrazide-hydrazones | Benzohydrazides | Condensation with aldehyde amazonaws.com |

Schiff Base Formation and Characterization

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed through the condensation of a primary amine with an aldehyde or ketone. ekb.egjuniperpublishers.com this compound and its derivatives are valuable precursors in the synthesis of Schiff bases, which are studied for a range of applications.

The synthesis of Schiff bases from this compound derivatives generally involves the reaction of the aldehyde with a primary amine. For instance, 4-hydroxy-3-methoxybenzaldehyde can be used as a starting material to produce various Schiff base derivatives. researchgate.net The reaction is often carried out in a suitable solvent like ethanol, and can be catalyzed by acids or bases. ekb.egresearchgate.net

A general procedure involves dissolving the aldehyde and an aromatic amine in a solvent such as ethanol at room temperature. researchgate.net The mixture is then stirred until the reaction is complete, yielding the corresponding Schiff base. researchgate.net The formation of the imine bond (C=N) is a key step, which involves the nucleophilic attack of the amine's nitrogen on the aldehyde's carbonyl carbon, followed by dehydration.

Characterization of the resulting Schiff bases is crucial to confirm their structure and purity. Various analytical techniques are employed for this purpose, including:

Infrared (IR) Spectroscopy: To identify the characteristic C=N stretching vibration. ekb.egmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical environment of protons and carbons in the molecule. ekb.egontosight.ai

Mass Spectrometry (MS): To confirm the molecular weight of the compound. ontosight.ai

Table 1: Examples of Schiff Bases Derived from Methoxybenzaldehydes and their Characterization Data

| Reactants | Schiff Base Product | Characterization Highlights |

| 4-iodoaniline and 4-methoxybenzaldehyde | 4-Iodo-N-(4-methoxybenzylidene)aniline | Synthesized via refluxing in methanol, yielding 85-90%. |

| 4-hydroxy-3-methoxybenzaldehyde and various amines | Various vanillin-derived Schiff bases | Characterized by elemental analysis, FTIR, and 1H NMR. researchgate.net |

| 4,4'-diaminodiphenylsulphone and 2-hydroxy-3-methoxy benzaldehyde | Diphenylsulphone-derived Schiff base | Characterized by elemental analysis, IR, and electronic absorption spectra. mdpi.com |

| 4-nitro benzaldehyde and an amine | 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid | Characterized by IR and UV/visible spectroscopy. ijmcmed.org |

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. chemie-brunschwig.cheie.grchemie-brunschwig.ch this compound is a valuable substrate in these reactions due to the presence of the iodo group, which can act as an electrophilic partner. apolloscientific.co.uk

Several types of transition metal-catalyzed coupling reactions are prominent in organic synthesis, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium complex. chemie-brunschwig.chchemie-brunschwig.ch

Heck Reaction: This reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst. chemie-brunschwig.chchemie-brunschwig.ch

Negishi Coupling: This involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. chemie-brunschwig.chnih.gov

Stille Coupling: This reaction uses an organotin compound and an organic halide with a palladium catalyst. chemie-brunschwig.ch

This compound can participate in these reactions, allowing for the introduction of various substituents at the 4-position of the benzaldehyde ring. apolloscientific.co.uk For example, it has been used in palladium-catalyzed cross-coupling reactions for the synthesis of inhibitors for IRAK4, which have potential applications in treating cancer and autoimmune disorders. apolloscientific.co.uk The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. eie.gr

Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound and its derivatives is susceptible to both nucleophilic and electrophilic substitution reactions, allowing for further functionalization.

Nucleophilic Aromatic Substitution: In nucleophilic aromatic substitution (SNAr), a nucleophile replaces a leaving group on an aromatic ring. The iodo group in this compound can be substituted by various nucleophiles. evitachem.comevitachem.com The reactivity of the ring towards nucleophilic attack is influenced by the presence of electron-withdrawing and electron-donating groups. For example, the nitro groups in 4-(2,4-Dinitrophenoxy)-3-iodo-5-methoxybenzaldehyde enhance its reactivity towards nucleophiles. evitachem.com

Electrophilic Aromatic Substitution: Electrophilic aromatic substitution (SEAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The methoxy group on the benzaldehyde ring is an activating group and directs incoming electrophiles to the ortho and para positions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmsu.edu For instance, the iodination of 3-hydroxybenzaldehyde can be directed to the para position relative to the hydroxyl group.

Condensation, Addition, and Reductive Amination Reactions

The aldehyde functional group in this compound is a key site for various chemical transformations.

Condensation Reactions: Aldol condensation is a fundamental carbon-carbon bond-forming reaction where an enolate ion reacts with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound. magritek.com this compound and its derivatives can undergo condensation reactions. For example, 3-Hydroxy-4-methoxybenzaldehyde undergoes a condensation reaction with 1-azabicyclo[2.2.2]octan-3-one. sigmaaldrich.com

Addition Reactions: The carbonyl group of the aldehyde is susceptible to nucleophilic addition. This is a key step in many reactions, including the formation of cyanohydrins and the Grignard reaction.

Reductive Amination: Reductive amination is a widely used method for synthesizing amines from aldehydes or ketones. nih.govunimi.itmasterorganicchemistry.com This process involves the initial formation of an imine or enamine intermediate through the condensation of the carbonyl compound with ammonia (B1221849) or a primary or secondary amine, followed by reduction of this intermediate. masterorganicchemistry.com Various reducing agents can be employed, such as sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. unimi.itmasterorganicchemistry.com This method offers a versatile route to a wide range of primary, secondary, and tertiary amines starting from this compound. nih.gov

Synthesis of Complex Molecules via Multi-Step Pathways

This compound serves as a crucial intermediate in the multi-step synthesis of more complex molecules. ontosight.aievitachem.comchemimpex.com Its functional groups—the aldehyde, the iodo substituent, and the methoxy group—provide multiple points for chemical modification, allowing for the construction of intricate molecular architectures.

For example, 4-hydroxy-5-iodo-3-methoxybenzaldehyde is a precursor in the synthesis of Benzaldehyde, 4-hydroxy-5-iodo-3-methoxy-, semicarbazone. ontosight.ai This involves the reaction of the aldehyde with semicarbazide. ontosight.ai Similarly, 4-(2,4-Dinitrophenoxy)-3-iodo-5-methoxybenzaldehyde is synthesized from 2,4-dinitrophenol (B41442) and 3-iodo-5-methoxybenzaldehyde (B14769453) in a multi-step process. evitachem.com

The synthesis of complex natural products and pharmaceutically active compounds often relies on the strategic use of such versatile building blocks. The ability to perform a sequence of reactions, such as substitution, coupling, and condensation, on the this compound scaffold enables the assembly of target molecules with high precision and efficiency.

Reactivity and Reaction Mechanism Studies of 4 Iodo 3 Methoxybenzaldehyde

Detailed Investigation of Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 4-Iodo-3-methoxybenzaldehyde is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. chemimpex.combyjus.com In these reactions, an electrophile attacks the electron-rich π system of the benzene ring, leading to the substitution of a hydrogen atom. byjus.com The positions at which substitution occurs are directed by the existing substituents on the ring. organicchemistrytutor.comwikipedia.org

While specific studies on this compound are not extensively detailed in the provided results, data from analogous compounds like vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and other substituted benzaldehydes allow for predictions of its reactivity in common EAS reactions such as nitration, halogenation, and sulfonation. tandfonline.com For instance, the iodination of vanillin proceeds selectively, demonstrating the powerful directing effect of the activating group. tandfonline.com Similarly, 2-iodo-4,5-dimethylbenzaldehyde (B3059430) undergoes nitration and bromination at the position least sterically hindered and electronically favored.

| Reaction Type | Typical Reagents | Predicted Major Product(s) | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Substitution at C2 or C6, ortho to the activating methoxy (B1213986) group. | |

| Bromination | Br₂, FeBr₃ | Substitution at C2 or C6, ortho to the activating methoxy group. | |

| Sulfonation | SO₃, H₂SO₄ | Substitution likely at the least sterically hindered position ortho to the methoxy group (C6). | byjus.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Generally deactivated ring due to the aldehyde group makes this reaction difficult. | byjus.com |

The Electronic and Steric Influence of the Iodine Substituent on Reactivity

The iodine substituent at the C4 position exerts a complex influence on the reactivity of the aromatic ring through both electronic and steric effects.

Electronic Effects: Halogens, including iodine, exhibit a dual electronic character. wikipedia.orglibretexts.org

Inductive Effect (-I): Due to its electronegativity, the iodine atom withdraws electron density from the benzene ring through the sigma bond. libretexts.org This effect deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene itself. libretexts.orglibretexts.org

Resonance Effect (+M): The iodine atom possesses lone pairs of electrons in p-orbitals that can be donated into the aromatic π system. wikipedia.orglibretexts.org This resonance effect increases the electron density at the ortho and para positions. libretexts.org

Steric Effects: The iodine atom is the largest of the common halogens. Its size can sterically hinder an electrophile's approach to the adjacent C5 position. However, since the primary directing influence comes from the methoxy group towards C2 and C6, the steric bulk of the iodine atom is less impactful on the initial sites of electrophilic attack.

| Effect | Description | Impact on Reactivity | Reference |

|---|---|---|---|

| Inductive (-I) | Withdraws electron density from the ring via the σ-bond. | Deactivates the ring towards electrophilic attack. | libretexts.org |

| Resonance (+M) | Donates electron density to the ring via π-conjugation. | Directs ortho/para; counteracts some deactivation. | wikipedia.orglibretexts.org |

| Steric Hindrance | Large atomic size can block access to adjacent positions. | Minimal directing influence in this specific molecule, but can affect reaction rates. | wikipedia.org |

The Activating and Directing Effects of the Methoxy Group

The methoxy group (-OCH₃) at the C3 position is a powerful activating group and a strong ortho, para-director in electrophilic aromatic substitution. organicchemistrytutor.comlibretexts.org This influence is a result of its electronic properties.

Resonance Effect (+M): The oxygen atom of the methoxy group has lone pairs of electrons that it donates into the benzene ring through resonance. organicchemistrytutor.comlibretexts.org This donation significantly increases the electron density of the π system, particularly at the ortho (C2, C4) and para (C6) positions. organicchemistrytutor.com This increased nucleophilicity makes the ring much more reactive towards electrophiles, with rates that can be thousands of times faster than that of unsubstituted benzene. libretexts.org

The powerful activating and directing nature of the methoxy group is the most significant factor in determining the outcome of EAS reactions on this compound. It directs incoming electrophiles to the C2 and C6 positions. The C4 position (para to the methoxy group) is already substituted with iodine. Therefore, electrophilic attack will be predominantly directed to the C2 and C6 positions. The final product distribution between these two sites would be influenced by steric hindrance from the adjacent aldehyde and iodo groups. organicchemistrytutor.com

| Effect | Description | Impact on Reactivity | Reference |

|---|---|---|---|

| Resonance (+M) | Strongly donates electron density to the ring via π-conjugation. | Strongly activates the ring and directs substitution to ortho (C2) and para (C6) positions. | organicchemistrytutor.comlibretexts.org |

| Inductive (-I) | Weakly withdraws electron density from the ring via the σ-bond. | Largely overshadowed by the powerful resonance effect. | libretexts.org |

Kinetic and Thermodynamic Aspects of Chemical Transformations

The kinetic and thermodynamic feasibility of reactions involving this compound are dictated by the energy changes throughout the reaction pathway.

Kinetics: The rate of a chemical reaction is determined by the height of the activation energy barrier (Ea). In electrophilic aromatic substitution, the first step—the attack of the electrophile on the aromatic ring to form the arenium ion intermediate—is typically the rate-determining step. byjus.com This step involves the temporary loss of aromaticity, which requires a significant energy input, resulting in a high activation energy. byjus.com

The strongly activating methoxy group helps to lower this activation energy by stabilizing the positive charge in the arenium ion intermediate through resonance. libretexts.orgorganicchemistrytutor.com This leads to a faster reaction rate compared to benzene or deactivated rings. libretexts.org

Electrophilic aromatic substitution reactions are typically exothermic, as the formation of a new C-X bond and the regeneration of the stable aromatic ring are energetically favorable. byjus.com The final deprotonation step to restore aromaticity is very fast and highly exergonic. byjus.com

Advanced Spectroscopic Characterization and Computational Chemistry of 4 Iodo 3 Methoxybenzaldehyde Systems

Vibrational Spectroscopic Analysis (FT-IR, FT-Raman)

Detailed experimental Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopic data for 4-Iodo-3-methoxybenzaldehyde are not extensively detailed in publicly available scientific literature. While these techniques are fundamental for identifying functional groups and understanding molecular vibrations, specific peak assignments and comprehensive analyses for this particular isomer are not readily found.

Comprehensive Vibrational Assignments and Normal Coordinate Analysis

A complete vibrational assignment, supported by normal coordinate analysis (NCA), for this compound has not been published in the reviewed literature. Such an analysis would typically involve theoretical calculations (e.g., using Density Functional Theory, DFT) to predict vibrational frequencies and modes, which are then correlated with experimental FT-IR and FT-Raman spectra to provide a definitive assignment for all fundamental vibrations of the molecule.

Elucidation of Intermolecular Interactions, including Hydrogen Bonding

Specific studies focusing on the elucidation of intermolecular interactions, such as hydrogen bonding, for solid-state or liquid-phase this compound are not available in the searched literature. While the methoxy (B1213986) and aldehyde groups could participate in weak C-H···O interactions, detailed crystallographic or spectroscopic investigations to confirm and characterize these bonds have not been reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound by providing information about the chemical environment of each hydrogen and carbon atom.

Chemical Shift Perturbations and Structural Correlations

The ¹H NMR spectrum provides direct confirmation of the compound's structure. The observed chemical shifts are influenced by the electronic effects of the iodo, methoxy, and aldehyde substituents on the benzene (B151609) ring. For instance, the aldehyde proton exhibits a characteristic downfield shift. newdrugapprovals.org

Reported ¹H NMR data in deuterated chloroform (CDCl₃) shows distinct signals for the aldehyde proton, the aromatic protons, and the methoxy group protons. newdrugapprovals.org The aromatic region would be expected to show a pattern consistent with a 1,2,4-trisubstituted benzene ring system.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

|---|---|---|---|

| -CHO | 9.95 | s (singlet) | CDCl₃ |

| Aromatic -H | 7.99 | d (doublet) | CDCl₃ |

| 7.14 | dd (doublet of doublets) | ||

| -OCH₃ | 3.95 | s (singlet) | CDCl₃ |

Advanced NMR Techniques for Stereochemical and Conformational Analysis

There are no specific studies in the reviewed literature that employ advanced NMR techniques, such as NOESY or COSY, for the stereochemical or detailed conformational analysis of this compound. Such studies would be valuable for understanding the preferred orientation of the methoxy and aldehyde groups relative to the benzene ring.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Detailed studies on the electronic absorption (UV-Vis) and emission (fluorescence or phosphorescence) properties of this compound are not widely reported. A UV-Vis spectrum would be expected to show absorptions corresponding to π → π* and n → π* electronic transitions within the aromatic ring and the carbonyl group, which are characteristic of benzaldehyde (B42025) derivatives. However, specific data including absorption maxima (λmax) and molar absorptivity coefficients have not been detailed in the available literature.

Analysis of Electronic Transitions and Band Gap Energies

The electronic properties of this compound, like other aromatic aldehydes, are dictated by electronic transitions primarily involving π-orbitals of the benzene ring and the carbonyl group, as well as non-bonding orbitals on the oxygen atoms. The principal electronic transitions observed in the UV-Visible spectrum are the n → π* and π → π* transitions. The n → π* transition involves the excitation of an electron from a non-bonding orbital (n) of the carbonyl oxygen to an antibonding π* orbital of the carbonyl group. The π → π* transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals of the aromatic system.

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting these electronic transitions. researchgate.net Such calculations provide information on excitation energies, corresponding absorption wavelengths (λ), and oscillator strengths (f), which indicate the intensity of the transition.

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) defines the band gap energy (Egap) of the molecule. This value is a critical indicator of molecular stability and reactivity. nih.govcerist.dz A smaller band gap suggests higher reactivity. For substituted benzaldehydes, the HOMO is typically localized over the benzene ring and the methoxy group, while the LUMO is often centered on the carbonyl group and the aromatic ring. researchgate.net

A summary of parameters typically determined through TD-DFT calculations is presented below.

| Parameter | Description |

| λ (nm) | Wavelength of maximum absorption for a specific electronic transition. |

| Excitation Energy (eV) | The energy required to promote an electron to a higher energy state. |

| Oscillator Strength (f) | A dimensionless quantity that represents the probability of a given electronic transition. |

| Major Contributions | The specific molecular orbitals involved in the transition (e.g., HOMO → LUMO). |

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital. |

| Band Gap (Egap) | The energy difference between the LUMO and HOMO (ELUMO - EHOMO). |

Specific experimental or calculated values for this compound were not available in the consulted literature.

Photophysical Properties of Synthesized Derivatives

The photophysical properties of a molecule describe the pathways of de-excitation after it absorbs light. These properties include fluorescence, phosphorescence, and non-radiative decay processes. For derivatives of this compound, these characteristics are heavily influenced by the nature and position of substituents on the aromatic ring. nih.gov

Key photophysical parameters include:

Fluorescence Quantum Yield (ΦF): The ratio of photons emitted through fluorescence to the number of photons absorbed.

Stokes Shift: The difference in wavelength between the maximum of the absorption and the maximum of the emission spectra. Large Stokes shifts are often desirable for imaging applications. nih.gov

Fluorescence Lifetime (τF): The average time the molecule spends in the excited state before returning to the ground state via fluorescence.

Derivatives of benzaldehydes and related structures are synthesized to tune these properties for specific applications, such as fluorescent probes and materials science. nih.govnih.gov For example, introducing electron-donating or electron-withdrawing groups can alter the energy levels of the molecular orbitals, thereby shifting the emission wavelength and changing the quantum yield. nih.gov The presence of a heavy atom like iodine in this compound could potentially influence these properties in its derivatives, for instance, by promoting intersystem crossing from the singlet excited state to the triplet state, which could enhance phosphorescence at the expense of fluorescence.

Detailed photophysical data for specific synthesized derivatives of this compound are not extensively available in the current scientific literature.

Mass Spectrometry Techniques (GC-MS, LC-MS, UPLC-MS)

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound. When coupled with chromatographic methods such as Gas Chromatography (GC) or Liquid Chromatography (LC/UPLC), it allows for the separation and identification of the compound in complex mixtures.

In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (262.04 g/mol for C₈H₇IO₂). This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The resulting fragmentation pattern is a unique fingerprint that aids in structural confirmation.

For aromatic aldehydes, characteristic fragmentation pathways include:

Loss of a hydrogen radical (M-1): Formation of a stable benzoyl cation. docbrown.info

Loss of the formyl radical (M-29): Cleavage of the C-CHO bond to yield a phenyl cation. docbrown.infomiamioh.edu

Loss of carbon monoxide (M-28): Rearrangement followed by the elimination of a neutral CO molecule. docbrown.info

The presence of the iodine and methoxy substituents would further influence the fragmentation pattern, potentially leading to the loss of I•, CH₃•, or other related neutral fragments.

The table below outlines the theoretically expected major fragments for this compound.

| m/z Value | Proposed Fragment Ion | Formula | Notes |

| 262 | [C₈H₇IO₂]⁺• | C₈H₇IO₂ | Molecular Ion (M⁺•) |

| 261 | [C₈H₆IO₂]⁺ | C₈H₆IO₂ | Loss of H• (M-1) |

| 247 | [C₇H₄IO₂]⁺ | C₇H₄IO₂ | Loss of CH₃• (M-15) |

| 233 | [C₈H₇O₂]⁺ | C₈H₇O₂ | Loss of I• (M-127) |

| 233 | [C₇H₄IO]⁺ | C₇H₄IO | Loss of CHO• (M-29) |

| 106 | [C₇H₆O]⁺ | C₇H₆O | Loss of I• and CHO• |

| 77 | [C₆H₅]⁺ | C₆H₅ | Phenyl cation from further fragmentation |

This table is based on general fragmentation principles for aromatic aldehydes and has not been confirmed by experimental data for this specific compound. libretexts.orgresearchgate.netuni-saarland.de

Electron Paramagnetic Resonance (EPR) Spectroscopic Investigations

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with one or more unpaired electrons, such as free radicals or transition metal ions. uni-halle.deyoutube.com The parent molecule, this compound, is a diamagnetic species with no unpaired electrons and is therefore EPR-silent.

An EPR investigation involving this compound would necessitate its conversion into a paramagnetic species. This could be achieved through reactions that generate a radical, for instance:

Oxidation: Chemical or electrochemical oxidation could potentially form a radical cation.

Reduction: One-electron reduction could form a radical anion.

Reaction with radicals: Hydrogen atom abstraction from the aldehyde group by another radical species could generate a benzoyl-type radical. researchgate.net

EPR spin trapping experiments could also be employed. In this method, a short-lived radical generated from a reaction involving this compound is "trapped" by a spin-trapping agent (e.g., PBN or DMPO) to form a more stable radical adduct that can be readily studied by EPR. researchgate.netresearchgate.net The resulting EPR spectrum provides information, such as hyperfine coupling constants, which can help identify the structure of the transient radical intermediate. youtube.com

No direct EPR spectroscopic investigations of radicals derived from this compound have been reported in the reviewed literature.

Computational Chemistry and Quantum Mechanical Modeling

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and properties of molecules like this compound. nih.govarxiv.org By approximating the exchange-correlation energy, DFT calculations can achieve a good balance of accuracy and computational cost for medium-sized organic molecules. nih.gov Functionals such as B3LYP are commonly paired with basis sets like 6-311++G(d,p) to model molecular systems. researchgate.netscispace.com

DFT calculations can determine a wide range of molecular properties, including:

Optimized molecular geometry (bond lengths, angles).

Vibrational frequencies (for comparison with IR and Raman spectra).

Energies of frontier molecular orbitals (HOMO and LUMO). scispace.com

Molecular electrostatic potential (MEP), which identifies regions of electrophilic and nucleophilic character. cerist.dz

Natural Bond Orbital (NBO) analysis, which provides insight into charge distribution, hybridization, and intramolecular interactions like hyperconjugation. nih.gov

These calculated parameters are invaluable for understanding the molecule's stability, reactivity, and spectroscopic behavior.

A fundamental application of DFT is geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule—its equilibrium structure. arxiv.org This process calculates bond lengths, bond angles, and dihedral (torsional) angles that correspond to a minimum on the potential energy surface.

For this compound, conformational analysis is particularly important due to the rotational freedom of the methoxy (-OCH₃) and aldehyde (-CHO) groups relative to the benzene ring. ias.ac.in The two primary conformers are typically described by the dihedral angle between the plane of the aldehyde group and the plane of the aromatic ring. These are often referred to as s-cis (O-trans) and s-trans (O-cis) conformers, depending on the orientation of the carbonyl oxygen relative to the substituent at the C2 position. rsc.org

DFT calculations can determine the relative energies of these different conformers to predict the most stable structure. nih.gov The potential energy surface can be scanned by systematically varying key dihedral angles (e.g., C-C-C=O and C-C-O-C) to identify all low-energy minima and the transition states that separate them. rsc.org This analysis is crucial for understanding the molecule's structural preferences, which in turn influence its chemical and physical properties.

The table below lists the key structural parameters that are determined through geometry optimization.

| Parameter Type | Example in this compound | Description |

| Bond Length | C=O, C-I, C-O, C-C (aromatic) | The equilibrium distance between the nuclei of two bonded atoms. |

| Bond Angle | C-C-C (aromatic), C-C=O, C-O-C | The angle formed by three connected atoms. |

| Dihedral Angle | C2-C1-C(H)=O, C2-C3-O-C(H₃) | The angle between two intersecting planes, defining conformational isomers. |

Specific optimized geometry parameters for this compound require a dedicated computational study and are not available in the cited literature.

Density Functional Theory (DFT) Calculations

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity.

A small energy gap implies that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. In substituted benzaldehydes, the distribution of HOMO and LUMO densities is heavily influenced by the electron-donating or electron-withdrawing nature of the substituents. For this compound, the methoxy group (-OCH3) is an electron-donating group, while the aldehyde (-CHO) and iodo (-I) groups are electron-withdrawing. It is expected that the HOMO would be localized primarily on the benzene ring and the methoxy group, while the LUMO would be concentrated around the aldehyde and iodo substituents, facilitating intramolecular charge transfer upon excitation.

Key parameters derived from HOMO and LUMO energies include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Global Hardness (η): Calculated as (I - A) / 2

Chemical Potential (μ): Calculated as -(I + A) / 2

Electrophilicity Index (ω): Calculated as μ² / 2η

These descriptors collectively predict the molecule's stability, reactivity, and tendency to accept or donate electrons. niscpr.res.in

Natural Bond Orbital (NBO) Analysis for Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer events, hyperconjugative interactions, and delocalization of electron density by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. cerist.dz

The stability of the molecule is enhanced by these donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more intense interaction. In this compound, significant interactions would be expected between the lone pair orbitals on the oxygen and iodine atoms and the antibonding π* orbitals of the benzene ring and carbonyl group. This analysis would confirm the intramolecular charge transfer (ICT) pathways within the molecule, highlighting the delocalization of electron density from the electron-rich methoxy group and phenyl ring to the electron-deficient aldehyde group. nih.gov

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface, using a color scale to denote different potential regions.

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, these areas would be concentrated around the oxygen atom of the carbonyl group. mdpi.com

Blue regions represent positive electrostatic potential, which is electron-poor, indicating sites for nucleophilic attack. These would be found around the hydrogen atoms, particularly the aldehyde hydrogen. mdpi.com

Green regions denote neutral potential.

The MEP map provides a visual representation of the charge distribution and is a powerful guide to understanding intermolecular interactions and chemical reactivity. niscpr.res.in

Ab Initio and High-Level Quantum Chemical Methods

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that solve the Schrödinger equation without using empirical data. nih.gov These first-principles methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller–Plesset perturbation theory and Coupled Cluster), provide highly accurate predictions of molecular properties. DFT, while technically not ab initio due to its reliance on an approximated exchange-correlation functional, is often grouped with these high-level methods for its accuracy and efficiency. For a molecule like this compound, these methods would be used to accurately calculate its optimized geometry, vibrational frequencies, and electronic energies.

Time-Dependent DFT (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study the behavior of molecules in their electronically excited states. This method is crucial for predicting electronic absorption spectra (UV-Vis), as it can calculate the vertical excitation energies, oscillator strengths (f), and wavelengths (λ) of electronic transitions. mdpi.comrasayanjournal.co.in For this compound, TD-DFT calculations would reveal the nature of its electronic transitions, likely identifying them as π → π* and n → π* transitions associated with the aromatic ring and the carbonyl group.

Prediction of Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, a large dipole moment (μ), and high polarizability (α) often exhibit non-linear optical (NLO) properties. These materials can alter the properties of light and are valuable in optoelectronic applications. rsc.org The key parameter for second-order NLO activity is the first hyperpolarizability (β). Computational methods, particularly DFT, are widely used to predict these properties. researchgate.netfigshare.com The presence of strong electron-donating (-OCH3) and electron-withdrawing (-CHO, -I) groups connected by a π-conjugated system in this compound suggests it could be a candidate for NLO applications. Calculations would quantify its dipole moment, polarizability, and first hyperpolarizability to assess this potential.

Solvation Models and Solvent Effects on Electronic Structure

The electronic structure and properties of a molecule can be significantly influenced by its solvent environment. Solvation models, such as the Polarizable Continuum Model (PCM), are used in computational chemistry to simulate the effects of a solvent. rasayanjournal.co.in These models would be applied to this compound to study how properties like the HOMO-LUMO gap, UV-Vis absorption spectra, and NLO properties change in different solvents. Generally, polar solvents tend to stabilize charge-separated states, which can lead to a red shift (shift to longer wavelengths) in the absorption spectrum and potentially enhance NLO properties.

Research Applications of 4 Iodo 3 Methoxybenzaldehyde and Its Derivatives

Medicinal Chemistry and Pharmaceutical Research

4-Iodo-3-methoxybenzaldehyde, also known as 5-iodovanillin, and its derivatives are significant compounds in the field of medicinal chemistry and pharmaceutical research. Their versatile chemical structure allows for the synthesis of a wide range of molecules with diverse biological activities.

This compound serves as a crucial intermediate in the synthesis of various organic and pharmaceutical compounds. Its chemical structure, featuring an aldehyde, a hydroxyl group, a methoxy (B1213986) group, and an iodine atom, provides multiple reactive sites for further chemical modifications. This versatility makes it a valuable building block for creating more complex molecules with potential therapeutic applications. For instance, it has been utilized in the synthesis of the platelet-activating factor antagonist L-659,989. echemi.com The compound's utility as a precursor is a common theme in its application within pharmaceutical development.

Derivatives of this compound have been investigated for their potential as anti-cancer agents. For example, a series of benzyloxybenzaldehyde derivatives have been synthesized and evaluated for their anticancer activity against the HL-60 cell line. Several of these compounds demonstrated significant activity, inducing apoptosis and causing cell cycle arrest at the G2/M phase. Similarly, iodo-chrysin derivatives have been synthesized and shown to possess stronger anti-thyroid cancer activities than the commonly used chemotherapy drug 5-FU. nih.gov Specifically, certain compounds exhibited potent activity against SW-579 and TT thyroid cancer cell lines. nih.gov Research has also explored curcumin analogs, some derived from related benzaldehydes, for their cytotoxicity against both androgen-dependent and androgen-independent prostate cancer cells. unc.edu

| Compound Type | Cancer Cell Line | Key Finding |

|---|---|---|

| Benzyloxybenzaldehyde derivatives | HL-60 | Induced apoptosis and G2/M cell cycle arrest. |

| Iodo-chrysin derivatives | SW-579 and TT (Thyroid Cancer) | Showed stronger anti-cancer activity than 5-FU. nih.gov |

| Curcumin analogs | LNCaP and PC-3 (Prostate Cancer) | Demonstrated significant cytotoxicity. unc.edu |

The molecular framework of this compound and its derivatives serves as a valuable scaffold in drug discovery and lead optimization. A "molecular scaffold" represents the core structure of a molecule and is a fundamental concept in medicinal chemistry for designing new drugs. arxiv.org By modifying the functional groups attached to this core structure, chemists can systematically explore the structure-activity relationships of a series of compounds to enhance their therapeutic properties. This approach allows for the development of new drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The benzaldehyde (B42025) moiety itself is a common starting point for the synthesis of diverse heterocyclic compounds with a wide range of biological activities.

Derivatives of this compound have been investigated for their potential to inhibit various enzymes, including acetylcholinesterase (AChE), a key target in the treatment of Alzheimer's disease. nih.govnih.gov For instance, a series of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and showed potential as acetylcholinesterase inhibitors. nih.gov In another study, naphthalimide-based derivatives were assessed for their anti-acetylcholinesterase activity, with some compounds showing favorable inhibitory potency. The inhibition of tyrosinase, an enzyme involved in melanin production, has also been studied using 4-substituted benzaldehydes. researchgate.net

| Enzyme Target | Compound Class | Therapeutic Area |

|---|---|---|

| Acetylcholinesterase (AChE) | 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives | Alzheimer's Disease nih.gov |

| Acetylcholinesterase (AChE) | Naphthalimide-based derivatives | Alzheimer's Disease |

| Tyrosinase | 4-Substituted benzaldehydes | Hyperpigmentation Disorders researchgate.net |

The antioxidant and antimicrobial properties of derivatives of this compound have been a subject of research. Vanillin (B372448) derivatives, which share a similar structural backbone, have been shown to exhibit antioxidant activity. nih.gov Aromatic hydrazones derived from 4-hydroxy-3-methoxy-benzaldehyde have demonstrated antimicrobial activity against bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net Furthermore, chalcone derivatives synthesized from 3-benzyloxy-4-methoxybenzaldehyde have also been evaluated for their antimicrobial properties. orientjchem.org However, some studies on 4-phenacyloxy benzaldehyde derivatives showed limited to no antibacterial activity, suggesting that the specific substitutions on the benzaldehyde scaffold are crucial for this biological effect. orientjchem.org

The structural framework of this compound is utilized in the design of pharmacological scaffolds for specific diseases, such as thyroid carcinoma. As mentioned previously, novel series of iodo-chrysin derivatives have been synthesized and evaluated for their in vitro inhibitory activities against thyroid cancer cell lines. nih.gov The results indicated that these derivatives possessed stronger anti-thyroid cancer activities than the standard chemotherapeutic agent 5-FU, highlighting the potential of this scaffold in developing targeted therapies for thyroid cancer. nih.gov

Agrochemical Research and Development

The structural backbone of this compound is closely related to vanillin, a natural compound that has been extensively studied for its biological activities. This has spurred research into the potential of its derivatives in the agrochemical sector.

Synthesis of Novel Pesticides and Herbicides

While direct studies on the pesticidal or herbicidal properties of this compound are not extensively documented, research on its analog, vanillin, and its derivatives provides strong indications of its potential in this area. Vanillin and its derivatives have been investigated for the development of new agrochemicals. researchgate.netjddtonline.info The chemical structure of vanillin, featuring a hydroxyl and a highly modifiable aldehyde group, allows for the introduction of various bioactive components to create pesticides. researchgate.net

For instance, novel vanillin derivatives incorporating isothiazole moieties have been synthesized. Bioassays of these compounds in mixtures with insecticides have demonstrated a remarkable synergistic effect, enhancing the efficacy of existing pest control agents. nih.gov This suggests that derivatives of this compound could similarly be functionalized to create compounds that either possess inherent pesticidal properties or act as synergists.

Furthermore, heterocyclic compounds derived from vanillin have been shown to exhibit a range of biological activities, including herbicidal effects. impactfactor.org A recent patent highlights a herbicide composition containing vanillin and glufosinate-ammonium, which is reported to improve the weeding effect and reduce the required dosage of the active ingredient. google.com This opens avenues for exploring iodinated vanillin derivatives like this compound in similar formulations. The synthesis of aryloxyacetic acid derivatives as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a known target for herbicides, further underscores the potential of functionalized benzaldehydes in developing new weed control agents. beilstein-journals.org

Below is a table summarizing research on vanillin derivatives with potential agrochemical applications:

| Derivative Class | Target Application | Key Findings |

| Isothiazole Derivatives | Insecticide Synergist | Showed remarkable synergistic effects with existing insecticides. nih.gov |

| Heterocyclic Derivatives | Herbicides | Exhibit a range of biological activities including herbicidal properties. impactfactor.org |

| Glufosinate-ammonium Composition | Herbicide Formulation | Improves the efficacy of glufosinate-ammonium, reducing application rates. google.com |

| Aryloxyacetic Acid Derivatives | Herbicides (HPPD Inhibitors) | Designed as potential inhibitors of the HPPD enzyme, a key target for herbicides. beilstein-journals.org |

Materials Science Innovations

The reactive aldehyde group and the potential for further reactions involving the iodine substituent make this compound an interesting building block for new materials with tailored properties.

Development of Advanced Polymers and Functional Coatings

The aldehyde functionality of this compound and its derivatives can be utilized in polymerization reactions. Research on aldehyde-functionalized polymers derived from lignin-related compounds like vanillin is an active area. researchgate.netacs.org Vanillin methacrylate, for example, has been polymerized using reverse iodine transfer polymerization (RITP), indicating that the presence of an iodine-containing initiator can be compatible with the polymerization of such monomers. acs.org This suggests the potential for incorporating this compound into polymer backbones to create functional materials.

The resulting aldehyde-functionalized polymers can be further modified to create materials with specific properties. For instance, they can be used to form Schiff base polymers with additional functional groups. acs.org Furthermore, iodine-containing polymers, such as polyamide- and polyurethane-iodine complexes, have been developed and shown to possess broad-spectrum antimicrobial activity. nih.gov This opens the possibility of using this compound to synthesize polymers with inherent antimicrobial properties for use in coatings and medical devices.

Exploration as Ligands for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs can be tuned by modifying the organic linker. While there are no specific reports on the use of this compound as a ligand in MOF synthesis, the principles of MOF design suggest its potential.

Functionalized organic linkers are crucial in tailoring the properties of MOFs for specific applications, such as the adsorption of molecules like iodine. rsc.orgrsc.orgacs.org An iodine-functionalized MOF, UiO-68-I, has been synthesized and shown to have catalytic activity. researchgate.net This demonstrates that iodine-containing ligands can be successfully incorporated into MOF structures. The aldehyde group in this compound could also be modified to include coordinating groups necessary for MOF formation, or it could potentially participate in post-synthetic modification of the MOF. The presence of iodine in the framework could be advantageous for applications such as the capture of radioactive iodine isotopes. nih.gov

Design of Fluorescent Probes for Biological Imaging

Fluorescent organic small molecules are widely used as probes for bioimaging and detection. nih.gov Aromatic aldehydes are common starting materials for the synthesis of these probes. nih.gov For example, a fluorescent probe with a vanillin–pyridine–imidazole core structure has been developed for the detection of carboxylesterase in macrophage polarization during bone homeostasis.

The general structure of these probes consists of a fluorophore, a recognition site, and a linker. The aldehyde group of this compound can be readily reacted to introduce different recognition moieties, while the substituted benzene (B151609) ring can form part of the fluorescent core. The heavy iodine atom could potentially influence the photophysical properties of the resulting fluorophore, for instance, by promoting intersystem crossing, which could be exploited in the design of specific types of probes. The development of organelle-targeted fluorescent probes is a significant area of research where novel fluorophores are continuously being explored. rsc.org

Catalysis Research

The application of this compound in catalysis is an emerging area. While the compound itself is not typically used as a catalyst, its functional groups can be involved in catalytic transformations.

Research has focused on the catalytic functionalization of benzaldehyde derivatives. acs.orgacs.orgnih.gov For example, palladium-catalyzed ortho-C–H hydroxylation of benzaldehydes has been achieved using a transient directing group. acs.org This type of reaction allows for the selective introduction of functional groups onto the aromatic ring, a key strategy in the synthesis of complex molecules.

Furthermore, Schiff base functionalized triazolylidene Ni(II) complexes have been used as catalysts for the oxidation of styrene to benzaldehyde, which is an important industrial chemical. mdpi.com This highlights the role of benzaldehyde derivatives in the development of new catalytic systems. While direct catalytic applications of this compound are not yet established, its structure makes it a candidate for use as a ligand in transition-metal catalysis or as a substrate in the development of new catalytic methodologies for the synthesis of fine chemicals.

Application as a Precursor in Catalyst Synthesis

Extensive research into the applications of this compound has been conducted. However, based on the available scientific literature, there is no specific information detailing the use of this compound as a direct precursor in the synthesis of catalysts. While related compounds such as 4-hydroxy-3-methoxybenzaldehyde (vanillin) and its derivatives have been explored for the synthesis of Schiff bases and other compounds with potential catalytic applications, similar research explicitly utilizing this compound for catalyst development is not documented in the provided search results.

Further investigation into the broader field of benzaldehyde derivatives in catalysis may provide insights into potential but currently undocumented applications. Research on structurally similar molecules often focuses on their roles in forming ligands for organometallic catalysts or as building blocks for organic catalysts. However, without direct evidence, any potential role for this compound in this area remains speculative.

Advanced Analytical Methodologies for 4 Iodo 3 Methoxybenzaldehyde

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography stands as a cornerstone technique for the analysis of 4-Iodo-3-methoxybenzaldehyde due to its high resolution, sensitivity, and quantitative accuracy. The development of a robust HPLC method involves the systematic optimization of various parameters to achieve the desired separation and detection characteristics.

Optimization of Chromatographic Parameters (Mobile Phase, Stationary Phase, Flow Rate)

The optimization of chromatographic parameters is a critical step in developing a selective and efficient HPLC method for this compound. A reverse-phase approach is typically favored for compounds of this polarity.

Stationary Phase: A C18 (octadecylsilyl) stationary phase is a common and effective choice for the separation of substituted benzaldehydes. The nonpolar nature of the C18 chains provides excellent retention and separation based on the hydrophobicity of the analyte and its impurities. Columns with a particle size of 3 µm to 5 µm are generally employed to balance efficiency and backpressure.

Mobile Phase: The mobile phase composition is a key determinant of retention and selectivity. For this compound, a mixture of acetonitrile (B52724) (MeCN) and water is a suitable mobile phase. The organic modifier, acetonitrile, is chosen for its low UV cutoff and viscosity. The ratio of acetonitrile to water is adjusted to achieve optimal retention times; a higher proportion of acetonitrile will lead to shorter retention times. To ensure sharp peak shapes and reproducible retention, an acidifier such as phosphoric acid or formic acid is often added to the mobile phase. Formic acid is particularly useful when the method is intended to be compatible with mass spectrometry (MS) detection.

Flow Rate: The flow rate of the mobile phase affects the analysis time and the efficiency of the separation. A typical flow rate for analytical HPLC is 1.0 mL/min. This rate provides a good balance between analysis time and resolution.

A summary of optimized chromatographic parameters is presented in the table below.

| Parameter | Optimized Condition | Rationale |

| Stationary Phase | C18, 5 µm particle size | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid | Achieves optimal retention and peak shape. Formic acid ensures analyte is in a single ionic form and is MS-compatible. |

| Flow Rate | 1.0 mL/min | Offers a balance between analysis time and separation efficiency. |

| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry. |

| Detection Wavelength | 254 nm | Provides good sensitivity for the benzaldehyde (B42025) chromophore. |

Validation of Quantitative and Qualitative Assays

Method validation is essential to demonstrate that the developed HPLC method is suitable for its intended purpose. aphl.org The validation process for a quantitative assay for this compound would typically include the assessment of linearity, precision, accuracy, and sensitivity.

Linearity: The linearity of the method is established by analyzing a series of standard solutions of this compound at different concentrations. The peak area response is plotted against the concentration, and a linear regression analysis is performed. A correlation coefficient (r²) close to 0.999 indicates a strong linear relationship.

Precision: Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is determined by analyzing multiple injections of the same sample on the same day, while intermediate precision is assessed by repeating the analysis on different days. The relative standard deviation (RSD) of the peak areas is calculated, with an acceptance criterion typically being less than 2%.

Accuracy: Accuracy is determined by a recovery study, where a known amount of this compound is spiked into a sample matrix. The percentage recovery of the analyte is then calculated. Recoveries in the range of 98-102% are generally considered acceptable.

Sensitivity: The sensitivity of the method is determined by calculating the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

An example of validation data for a quantitative HPLC assay is provided below.

| Validation Parameter | Result | Acceptance Criteria |

| Linearity (r²) | 0.9995 | ≥ 0.999 |

| Repeatability (RSD, n=6) | 0.8% | ≤ 2.0% |

| Intermediate Precision (RSD, n=6) | 1.2% | ≤ 2.0% |

| Accuracy (% Recovery) | 100.5% | 98.0% - 102.0% |

| LOD | 0.05 µg/mL | - |

| LOQ | 0.15 µg/mL | - |

Isolation and Characterization of Impurities

During the synthesis and storage of this compound, various impurities can arise. These may include starting materials, by-products, and degradation products. The developed HPLC method can be adapted for the isolation of these impurities for subsequent structural characterization. By scaling up the injection volume and using a semi-preparative or preparative HPLC column, sufficient quantities of the impurities can be collected. The fractions corresponding to the impurity peaks are collected, and the solvent is evaporated to yield the isolated impurity. The structure of the isolated impurities can then be elucidated using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Ultraviolet (UV) Spectrophotometric Quantification

UV spectrophotometry offers a simple and rapid method for the quantification of this compound, particularly for in-process control and for the determination of the concentration of bulk solutions. The benzaldehyde moiety contains a chromophore that absorbs UV radiation. To develop a quantitative method, the wavelength of maximum absorbance (λmax) for this compound in a suitable solvent (e.g., methanol (B129727) or ethanol) is first determined by scanning a solution of the compound across a range of UV wavelengths. A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, following Beer-Lambert law.

Future Research Directions and Emerging Opportunities

Exploration of Novel and More Efficient Synthetic Pathways

While established methods for the synthesis of substituted benzaldehydes exist, the pursuit of more efficient, cost-effective, and scalable synthetic routes for 4-Iodo-3-methoxybenzaldehyde remains a significant research focus. Future efforts are anticipated to move beyond traditional multi-step procedures, which often involve harsh reagents and generate considerable waste.

Key areas of exploration include:

Direct C-H Iodination: Developing catalytic systems, potentially using transition metals like palladium or copper, for the direct and regioselective iodination of 3-methoxybenzaldehyde (B106831). This approach would streamline the synthesis by eliminating the need for pre-functionalized starting materials.

Flow Chemistry: The application of continuous flow technologies can offer significant advantages in terms of reaction control, safety, and scalability. Research into flow-based iodination and methoxylation reactions could lead to higher yields and purity of this compound.

Enzymatic Synthesis: Biocatalysis presents a green and highly selective alternative to traditional chemical synthesis. The exploration of halogenases and O-methyltransferases for the enzymatic production of this compound from readily available precursors is a promising avenue for future research.

| Synthetic Approach | Potential Advantages | Research Focus |

| Direct C-H Iodination | Atom economy, reduced steps | Catalyst development, regioselectivity control |

| Flow Chemistry | Enhanced safety, scalability, purity | Reactor design, optimization of reaction parameters |

| Enzymatic Synthesis | High selectivity, mild conditions | Enzyme discovery and engineering |

Expansion of Applications in Targeted Therapeutics and Diagnostics

The structural features of this compound make it a versatile building block for the synthesis of biologically active molecules. The iodine atom, in particular, can serve as a handle for further chemical modifications or as a heavy atom for imaging applications.

Future therapeutic and diagnostic applications could include:

Kinase Inhibitors: The benzaldehyde (B42025) moiety is a common feature in many kinase inhibitors. This compound can be used as a starting material to generate libraries of compounds for screening against various kinases involved in cancer and inflammatory diseases.

Antimicrobial Agents: There is a growing need for new antimicrobial agents to combat drug-resistant pathogens. Derivatives of this compound could be synthesized and evaluated for their activity against a broad spectrum of bacteria and fungi.

Radiolabeled Imaging Agents: The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) to create radiolabeled probes for use in single-photon emission computed tomography (SPECT) or positron emission tomography (PET) imaging. These probes could be designed to target specific receptors or enzymes in the body for diagnostic purposes.

Integration of Artificial Intelligence and Machine Learning for Rational Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.govnih.gov These computational tools can be leveraged to accelerate the design and optimization of novel compounds derived from this compound.

Emerging opportunities in this area include:

Predictive Modeling: AI/ML algorithms can be trained on large datasets of chemical structures and their biological activities to predict the therapeutic potential of new derivatives of this compound. nih.govnih.gov This can help prioritize which compounds to synthesize and test, saving time and resources.

De Novo Design: Generative AI models can be used to design entirely new molecules based on the this compound scaffold with desired properties. These models can explore a vast chemical space to identify novel drug candidates that may not be conceived through traditional medicinal chemistry approaches.

Synthesis Planning: AI-powered retrosynthesis tools can assist chemists in designing the most efficient synthetic routes to complex target molecules derived from this compound.

| AI/ML Application | Potential Impact | Key Technologies |

| Predictive Modeling | Prioritization of synthetic targets | Quantitative Structure-Activity Relationship (QSAR), Deep Learning |

| De Novo Design | Discovery of novel chemical entities | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) |